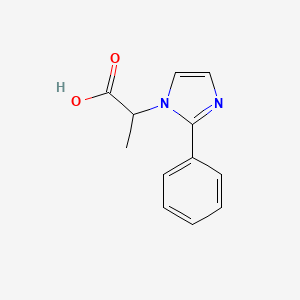

2-(2-phenyl-1H-imidazol-1-yl)propanoic acid

Vue d'ensemble

Description

“2-(2-phenyl-1H-imidazol-1-yl)propanoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis

The molecular formula of “this compound” is C12H12N2O2 . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 216.24 g/mol . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Corrosion Inhibition

One of the novel applications of derivatives closely related to 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid is in the field of corrosion inhibition. A study synthesized amino acids based corrosion inhibitors, including a derivative similar to the specified compound, and tested their performance on mild steel. These inhibitors showed significant corrosion inhibition efficiency, with one derivative demonstrating a maximum efficiency of 96.08% at a low concentration. The study highlights the role of such compounds as potential green corrosion inhibitors, supporting their adsorption on the metal surface and forming protective films as evidenced by various spectroscopic and microscopic techniques (Srivastava et al., 2017).

Enhancement of Biological Effects

Another research domain for related compounds includes enhancing the biological effects of all-trans retinoic acid (ATRA) in cell lines. Novel imidazole derivatives were synthesized and evaluated for their ability to inhibit retinoic acid 4-hydroxylase (CYP26), thereby potentially enhancing ATRA's effects in neuroblastoma cell lines. One specific compound exhibited potent inhibitory activity and was further assessed for its selectivity and stability, indicating the therapeutic potential of these derivatives in medical research (Gomaa et al., 2011).

pH Probing in NMR Spectroscopy

Derivatives of this compound have also found applications as pH probes in NMR spectroscopy. Specifically, polymorphism studies on racemic imidazol-1ylsuccinic acid derivatives revealed their utility in extracellular pH measurements for magnetic resonance spectroscopic imaging (MRSI). These compounds exhibit different polymorphic forms when crystallized in various solvents, which can be distinguished by several analytical techniques, offering a method to probe pH variations in biological systems (Ballesteros et al., 2011).

Catalytic Applications

In the realm of organic synthesis, imidazol-2-ylidenes, a category of N-heterocyclic carbenes that includes derivatives of the compound , have been used as catalysts for transesterification and acylation reactions. These catalysts facilitate the conversion of esters and alcohols at low catalyst loadings and room temperature, demonstrating the versatility of imidazole-based compounds in synthetic chemistry (Grasa et al., 2002).

Orientations Futures

Propriétés

IUPAC Name |

2-(2-phenylimidazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9(12(15)16)14-8-7-13-11(14)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCIZZBJPBAXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CN=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

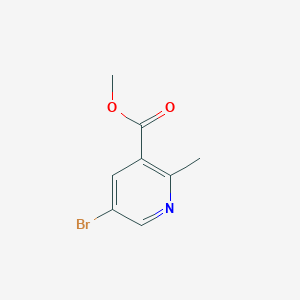

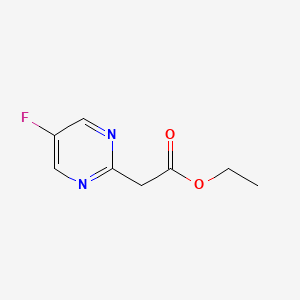

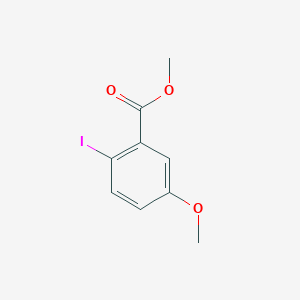

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1427728.png)

![3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid](/img/structure/B1427737.png)

![Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1427739.png)

![1'-Methanesulfonyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1427744.png)

![6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427746.png)